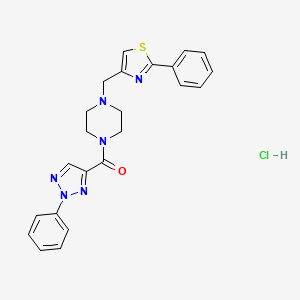
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C23H23ClN6OS and its molecular weight is 466.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride, is a heterocyclic compound that contains a triazole ring. Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind to various enzymes and receptors .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of electron-withdrawing groups (EWGs) can enhance the yields of 1,2,3-triazole . Moreover, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains, leading to considerable environmental pollution, can exert strong selection pressure on bacteria, potentially affecting the efficacy of antimicrobial agents .
生物活性
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel derivative that combines the triazole and thiazole moieties, both of which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4OS |
| Molecular Weight | 358.47 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its structural components:
- Triazole Moiety : Known for antifungal and anticancer properties, it interacts with various biological targets including enzymes and receptors.
- Thiazole Moiety : Exhibits antimicrobial and anticancer effects, often through inhibition of key metabolic pathways.
- Piperazine Linkage : Enhances solubility and bioavailability, contributing to overall pharmacological efficacy.
Anticancer Activity
Research indicates that compounds featuring triazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that similar compounds inhibit the proliferation of breast cancer cells with IC50 values ranging from 1.61 µg/mL to 23.30 mM .
Antimicrobial Properties
Compounds containing thiazole derivatives have demonstrated broad-spectrum antimicrobial activity:
- Case Study : A study reported that thiazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against certain pathogens .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection:
- Research Findings : Compounds similar in structure have been studied for their anticonvulsant properties, suggesting potential use in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of triazole-thiazole hybrids against human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 1.98 µg/mL, surpassing standard chemotherapy agents .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of triazole-containing compounds against Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 0.5 µg/mL .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of the compound:
特性
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS.ClH/c30-23(21-15-24-29(26-21)20-9-5-2-6-10-20)28-13-11-27(12-14-28)16-19-17-31-22(25-19)18-7-3-1-4-8-18;/h1-10,15,17H,11-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGSSJTBDKWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














